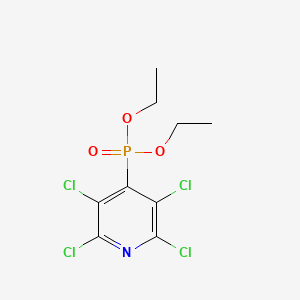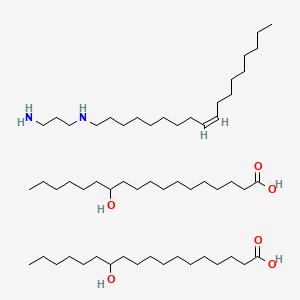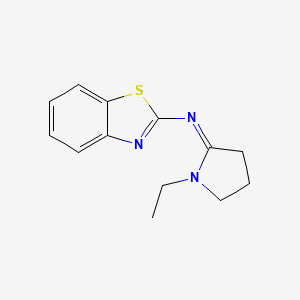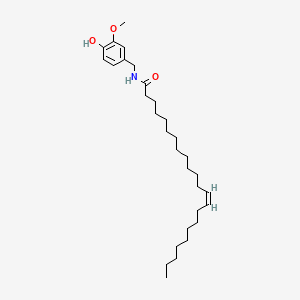
13-Docosenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-Hydroxy-3-methoxyphenyl)methyl)-13-docosenamide (Z)- is a chemical compound that belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. This compound is structurally related to vanillin, a well-known flavoring agent, and is characterized by the presence of a long aliphatic chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Hydroxy-3-methoxyphenyl)methyl)-13-docosenamide (Z)- typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with a suitable amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
-
Step 1: Formation of the Intermediate
- React 4-hydroxy-3-methoxybenzaldehyde with an amine in the presence of a catalyst such as sodium borohydride.
- The reaction is carried out at a temperature of around 60-80°C for several hours.
-
Step 2: Formation of the Final Product
- The intermediate formed in the first step is then reacted with a long-chain fatty acid, such as docosenoic acid, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
- The reaction is carried out at room temperature for 24-48 hours to yield N-((4-Hydroxy-3-methoxyphenyl)methyl)-13-docosenamide (Z)-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
N-((4-Hydroxy-3-methoxyphenyl)methyl)-13-docosenamide (Z)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers, depending on the substituent used.
科学的研究の応用
N-((4-Hydroxy-3-methoxyphenyl)methyl)-13-docosenamide (Z)- has various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties.
作用機序
The mechanism of action of N-((4-Hydroxy-3-methoxyphenyl)methyl)-13-docosenamide (Z)- involves its interaction with specific molecular targets and pathways. The compound is known to interact with the transient receptor potential vanilloid 1 (TRPV1) ion channel, which plays a role in pain perception and inflammation. By binding to this receptor, the compound can modulate its activity and exert its effects.
類似化合物との比較
Similar Compounds
- N-((4-Hydroxy-3-methoxyphenyl)methyl)-decanamide
- N-((4-Hydroxy-3-methoxyphenyl)methyl)-8-methyl-6-nonenamide
Uniqueness
N-((4-Hydroxy-3-methoxyphenyl)methyl)-13-docosenamide (Z)- is unique due to its long aliphatic chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This structural feature influences its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
95548-17-7 |
|---|---|
分子式 |
C30H51NO3 |
分子量 |
473.7 g/mol |
IUPAC名 |
(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]docos-13-enamide |
InChI |
InChI=1S/C30H51NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-30(33)31-26-27-23-24-28(32)29(25-27)34-2/h10-11,23-25,32H,3-9,12-22,26H2,1-2H3,(H,31,33)/b11-10- |
InChIキー |
JHBDBWRBUIIWSE-KHPPLWFESA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
正規SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



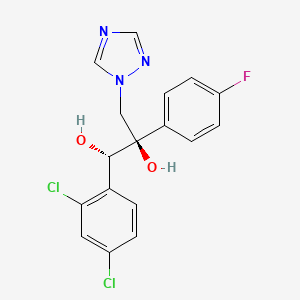
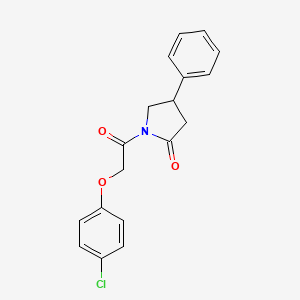
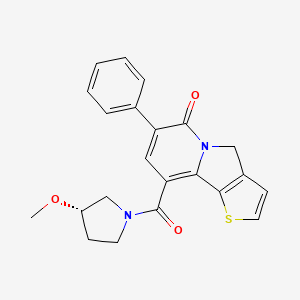
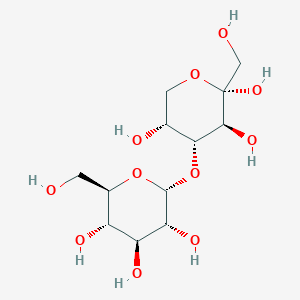
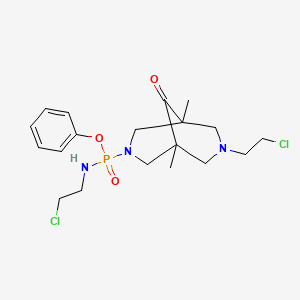

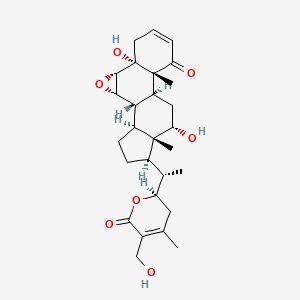
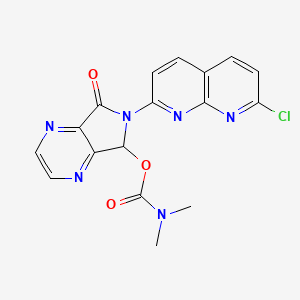
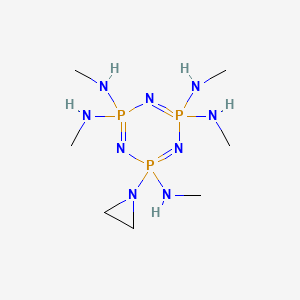
![1-[3-[[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]oxy]propyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12705561.png)
